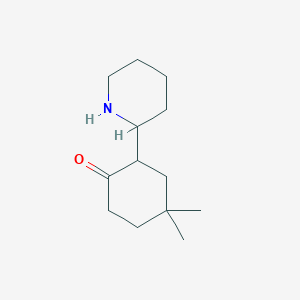

4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one

Description

Properties

Molecular Formula |

C13H23NO |

|---|---|

Molecular Weight |

209.33 g/mol |

IUPAC Name |

4,4-dimethyl-2-piperidin-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C13H23NO/c1-13(2)7-6-12(15)10(9-13)11-5-3-4-8-14-11/h10-11,14H,3-9H2,1-2H3 |

InChI Key |

UGZOJUFGQYXKFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C(C1)C2CCCCN2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one involves several steps. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the photochemical method, which involves the [2 + 2] intramolecular cycloaddition of dienes, followed by reduction to form the piperidine ring . Industrial production methods often focus on optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Scientific Research Applications

4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels. The exact mechanism can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexanone Core

(a) 2-(Piperidin-2-yl)cyclohexan-1-one Derivatives

- Hydrochloride Salts: lists 2-(piperidin-2-yl)cyclohexan-1-one hydrochloride, which shares the piperidine substituent but lacks the 4,4-dimethyl groups. The hydrochloride salt form improves stability and bioavailability in pharmaceutical applications .

- N-Alkyl/Aryl Modifications: Derivatives like 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one () replace the piperidine with an ethylamino group and introduce a fluorophenyl substituent. This aromatic substitution enhances π-π stacking interactions, making such analogs more likely to exhibit CNS activity, as seen in psychoactive compounds .

(b) Aromatic and Bulky Substituents

- Chlorophenyl Derivatives : Compounds like 2-(2-chlorophenyl)-cyclohexan-1-one () are intermediates in ketamine metabolite synthesis. The electron-withdrawing chlorine atom increases electrophilicity at the ketone, altering reactivity in nucleophilic additions compared to the target compound’s piperidine-substituted analog .

- Naphthoyl and Dimethylaminophenyl Groups: highlights cyclohexanone derivatives with bulky aromatic groups (e.g., naphthoyl). These substituents enhance lipophilicity and UV absorbance, making them suitable for photochemical studies or as fluorescent probes, unlike the target compound’s aliphatic piperidine .

Functional Group and Heterocycle Modifications

(a) Piperidine vs. Pyrrolidine Analogs

- 2-(Pyrrolidin-2-yl)cyclohexan-1-one (): Replacing piperidine with pyrrolidine reduces ring size from six- to five-membered, increasing ring strain and altering basicity (pKa ~11.3 for pyrrolidine vs. ~10.5 for piperidine). This impacts binding affinity in receptor-targeted applications .

(b) Ketone vs. Amine Modifications

- 2-Aminocyclohexan-1-one Derivatives: Norketamine () features a 2-amino group instead of a piperidine. The primary amine enhances water solubility but reduces metabolic stability due to susceptibility to oxidation .

Key Research Findings and Implications

- Industrial Use: Cyclohexanone derivatives with bulky substituents (e.g., ’s 2,6-di-tert-butyl compound) are employed as PVC stabilizers, whereas the target compound’s application remains unexplored .

Biological Activity

4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexanone core with piperidine and dimethyl substitutions. This unique structure contributes to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Receptor Modulation : It has been suggested that this compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Analogous compounds have shown activity as muscarinic receptor antagonists, which can be beneficial in treating neurological disorders such as Parkinson's disease .

- Anticancer Activity : Similar structures have demonstrated anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, compounds featuring piperidine moieties have shown efficacy against various cancer cell lines .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Analgesic Properties : Compounds within this structural class have been investigated for their analgesic effects. They may provide pain relief without the side effects commonly associated with opioids .

- Antimicrobial Activity : Some derivatives have exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of nitrogen heterocycles is often linked to enhanced antibacterial properties .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target/Pathway | Reference |

|---|---|---|---|

| Compound A | Anticancer | CDC42 Inhibition | |

| Compound B | Analgesic | Opioid Receptor Modulation | |

| Compound C | Antimicrobial | Inhibition of bacterial growth |

Selected Case Study

A study investigating the anticancer properties of a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of the CDC42 signaling pathway, which is crucial for cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.